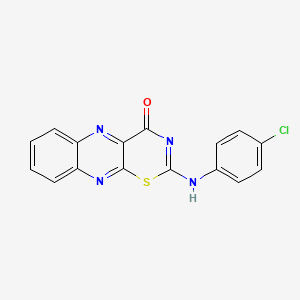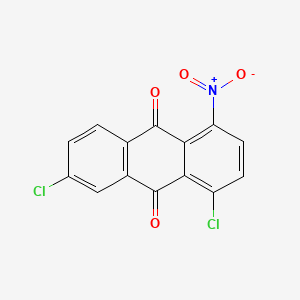
4,6-Dichloro-1-nitroanthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-1-nitroanthraquinone is an organic compound with the molecular formula C14H5Cl2NO4. It is a derivative of anthraquinone, which is a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of two chlorine atoms and one nitro group attached to the anthraquinone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,6-Dichloro-1-nitroanthraquinone can be synthesized through the nitration of 4,6-dichloroanthraquinone. The nitration process typically involves the use of a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the anthraquinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as high-performance liquid chromatography, ensures efficient production and purification of the compound .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-1-nitroanthraquinone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4,6-Dichloro-1-aminoanthraquinone.
Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives with different oxidation states
Aplicaciones Científicas De Investigación
4,6-Dichloro-1-nitroanthraquinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-1-nitroanthraquinone involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects. The compound may also act as an electron acceptor in redox reactions, influencing cellular redox balance and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloroanthraquinone: Lacks the nitro group but shares the same anthraquinone core.
1-Nitroanthraquinone: Contains a nitro group but lacks the chlorine atoms.
4,6-Dichloro-1-aminoanthraquinone: The amino derivative of 4,6-Dichloro-1-nitroanthraquinone.
Uniqueness
This compound is unique due to the presence of both chlorine and nitro groups on the anthraquinone core. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Propiedades
Número CAS |
60506-83-4 |
|---|---|
Fórmula molecular |
C14H5Cl2NO4 |
Peso molecular |
322.1 g/mol |
Nombre IUPAC |
4,6-dichloro-1-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H5Cl2NO4/c15-6-1-2-7-8(5-6)14(19)11-9(16)3-4-10(17(20)21)12(11)13(7)18/h1-5H |
Clave InChI |
UFYUVEYNCNGOHW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C(=O)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


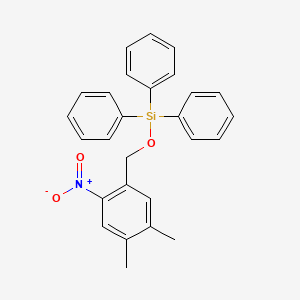
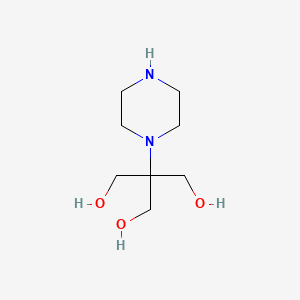

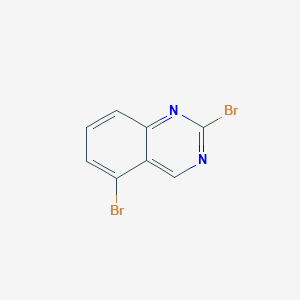
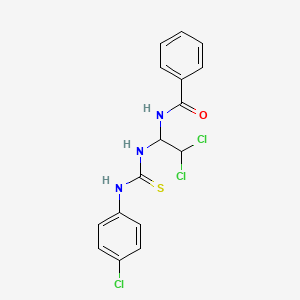
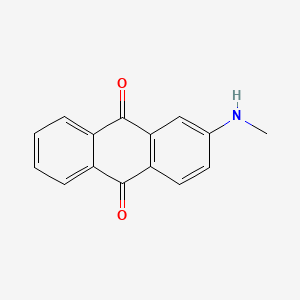
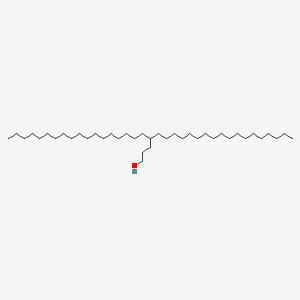
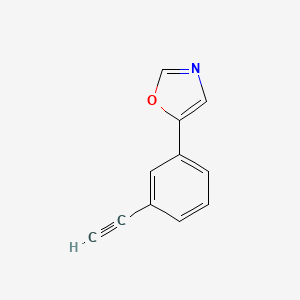
![3-Buten-1-ol,4-[2-(methylsulfonyl)phenyl]-](/img/structure/B13135091.png)
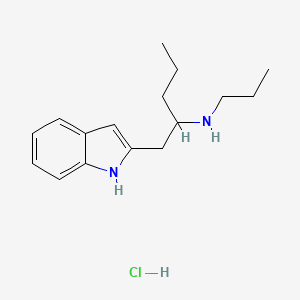
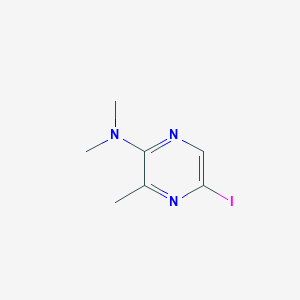
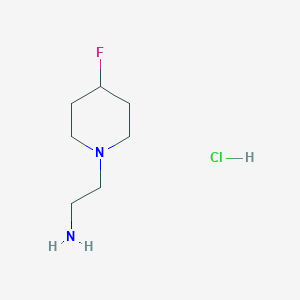
![3,3,13,13-Tetraoctyl-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13135125.png)
